molecular formula C19H31NO B1437586 4-(2-Cyclohexylethoxy)-N-neopentylaniline CAS No. 1040693-52-4

4-(2-Cyclohexylethoxy)-N-neopentylaniline

Cat. No. B1437586
M. Wt: 289.5 g/mol
InChI Key: FOTYCYDONCOHDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a study that discusses the synthesis and biological evaluation of novel derivatives of "4-(2-Cyclohexylethoxy)aniline" . The study demonstrated that these derivatives increase the radiosensitivity of several lung cancer cells in vitro and in vivo .

Scientific Research Applications

Synthesis and Chemical Properties

4-(2-Cyclohexylethoxy)-N-neopentylaniline has applications in chemical synthesis. The compound is involved in the synthesis of various heterocyclic structures. For instance, it plays a role in the preparation of benzazaphospholine-2-carboxylic acids, which are derived from phosphanylanilines. These acids demonstrate potential in forming catalysts for ethylene oligomerization, indicating a possible application in polymer production (Ghalib et al., 2014).

Biochemistry and Pharmacology

Compounds structurally related to 4-(2-Cyclohexylethoxy)-N-neopentylaniline are used in physiological research for insights into terpenoid metabolism. These insights are crucial for understanding the regulation of phytohormones and sterols, which are linked to cellular processes like division and senescence (Grossmann, 1990).

Material Science and Engineering

The compound's derivatives are used in the development of materials with unique properties, such as push-pull chromophores. These chromophores are created through cycloadditions and exhibit properties like intense, low-energy charge-transfer bands, which are significant in materials science, particularly in the development of advanced photonic materials (Jayamurugan et al., 2011).

Organic Chemistry

In organic chemistry, 4-(2-Cyclohexylethoxy)-N-neopentylaniline and related compounds are used in the synthesis of novel organic structures. For example, they are involved in the stereoselective synthesis of 2-alkenyltetrahydro-1-benzazepines, which are useful in the creation of diverse organic molecules with potential applications in medicinal chemistry and drug design (Acosta et al., 2010).

properties

IUPAC Name

4-(2-cyclohexylethoxy)-N-(2,2-dimethylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-19(2,3)15-20-17-9-11-18(12-10-17)21-14-13-16-7-5-4-6-8-16/h9-12,16,20H,4-8,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTYCYDONCOHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=CC=C(C=C1)OCCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201199422
Record name 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Cyclohexylethoxy)-N-neopentylaniline

CAS RN

1040693-52-4
Record name 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040693-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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